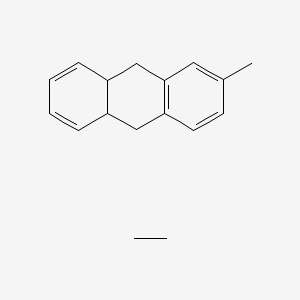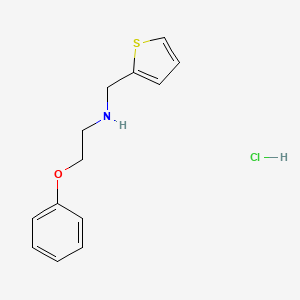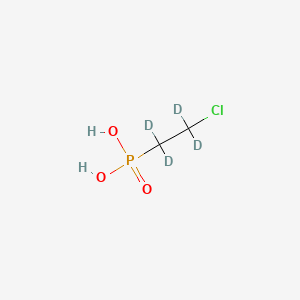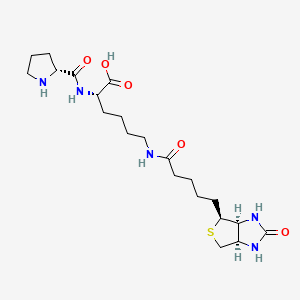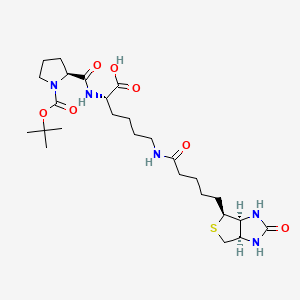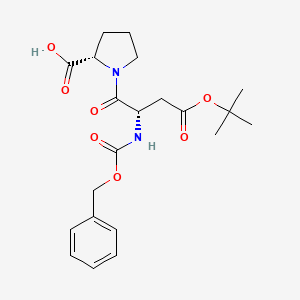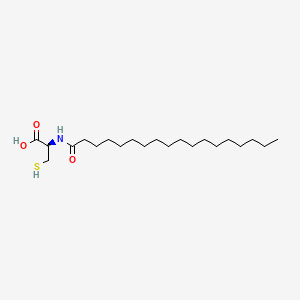
N-Stearoyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Stearoyl-L-cysteine is a compound that belongs to the class of lipoamino acids, which are fatty acid derivatives of amino acids. This compound is characterized by the presence of a stearoyl group (derived from stearic acid) attached to the amino acid L-cysteine. It is known for its neuroprotective properties and is used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. This is achieved by reacting stearic acid with thionyl chloride or oxalyl chloride. The resulting stearoyl chloride is then reacted with L-cysteine in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled environments to maintain the desired temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Stearoyl-L-cysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Studied for its neuroprotective effects and ability to reduce oxidative stress.
Medicine: Investigated for its potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and stabilizing properties
Mechanism of Action
The neuroprotective effects of N-Stearoyl-L-cysteine are primarily attributed to its ability to reduce oxidative stress and inhibit lipid peroxidation. It acts by scavenging free radicals and enhancing the levels of endogenous antioxidants such as glutathione. The compound also modulates various signaling pathways involved in cell survival and apoptosis, thereby protecting neurons from damage .
Comparison with Similar Compounds
- N-Stearoyl-L-tyrosine
- N-Stearoyl-L-serine
- N-Stearoyl-L-threonine
- N-Acetyl-L-cysteine
- L-Cysteine
Comparison: N-Stearoyl-L-cysteine is unique among its counterparts due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids also exhibit neuroprotective effects, this compound is particularly effective in reducing lipid peroxidation and enhancing antioxidant levels. Additionally, N-Acetyl-L-cysteine is widely used as a mucolytic agent and in the treatment of acetaminophen overdose, but it lacks the specific neuroprotective properties of this compound .
Properties
IUPAC Name |
(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDNRUDRQLCDX-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


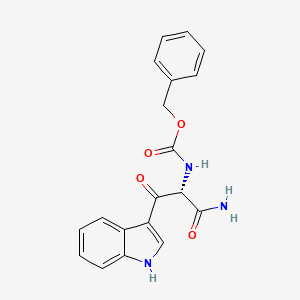
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)
